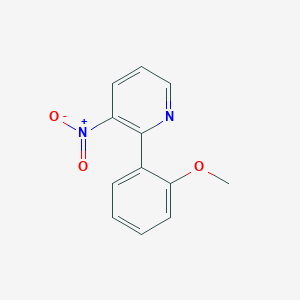

2-(2-Methoxyphenyl)-3-nitropyridine

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-3-nitropyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-7-3-2-5-9(11)12-10(14(15)16)6-4-8-13-12/h2-8H,1H3 |

InChI Key |

QYSZXRKXUCFOFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(2-Methoxyphenyl)-3-nitropyridine

Technical Guide: 2-(2-Methoxyphenyl)-3-nitropyridine

Abstract

This guide provides an in-depth technical analysis of 2-(2-Methoxyphenyl)-3-nitropyridine, a critical biaryl intermediate in medicinal chemistry. It details the compound's structural sterics, electronic properties, and its primary role as a precursor for fused heterocyclic systems such as

Chemical Identity & Structural Analysis

2-(2-Methoxyphenyl)-3-nitropyridine is a sterically congested biaryl system. Its reactivity and physical properties are dominated by the orthogonality of the two aromatic rings and the electron-withdrawing nature of the nitro group.

| Property | Data |

| IUPAC Name | 2-(2-Methoxyphenyl)-3-nitropyridine |

| Molecular Formula | C |

| Molecular Weight | 230.22 g/mol |

| Core Scaffold | 3-Nitropyridine linked to o-Anisole |

| Key Functional Groups | Nitro (-NO |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl |

Steric & Electronic Configuration

-

Biaryl Twist: The proximity of the nitro group (C3-pyridine) and the methoxy group (C2'-phenyl) creates significant steric repulsion. X-ray crystallographic studies of analogs suggest a dihedral angle approaching 50–80°, forcing the rings out of coplanarity to minimize van der Waals strain.

-

Electronic Deficit: The 3-nitro group strongly deactivates the pyridine ring, making the C2 position highly electrophilic prior to coupling. Once coupled, the nitro group serves as a latent amine for subsequent cyclization.

-

Atropisomerism: While not stable enough to isolate enantiomers at room temperature, the rotation around the biaryl bond is restricted, influencing the NMR signal broadening of ortho-protons.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 2-(2-Methoxyphenyl)-3-nitropyridine is the Palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine with 2-methoxyphenylboronic acid.

Reaction Scheme

The reaction utilizes a Pd(0) cycle to form the C-C biaryl bond. The choice of base and solvent is critical to prevent hydrolysis of the chloropyridine.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl.

Step-by-Step Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Loading: In a dry Schlenk flask, charge 2-chloro-3-nitropyridine (1.0 eq, 5.0 mmol, 792 mg) and 2-methoxyphenylboronic acid (1.2 eq, 6.0 mmol, 912 mg).

-

Catalyst Addition: Add Pd(PPh

) -

Solvent System: Add degassed 1,2-Dimethoxyethane (DME) (20 mL) and 2M aqueous Na

CO -

Reaction: Seal the vessel and heat to reflux (85°C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the chloropyridine.

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO

, and concentrate in vacuo.

-

-

Purification: Purify the crude yellow residue via flash column chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexanes). -

Yield: Typical isolated yield is 75–85% .

Spectroscopic Characterization

The structure is validated by the distinct chemical shifts of the pyridine ring protons (deshielded by the nitro group) and the methoxy singlet.

| Nucleus | Signal ( | Multiplicity | Assignment |

| 8.85 | dd ( | Pyridine H-6 ( | |

| (CDCl | 8.15 | dd ( | Pyridine H-4 ( |

| 7.45 | dd ( | Pyridine H-5 | |

| 7.35–7.42 | multiplet | Phenyl H-4', H-6' | |

| 7.05 | t ( | Phenyl H-5' | |

| 6.98 | d ( | Phenyl H-3' (ortho to OMe) | |

| 3.75 | singlet | Methoxy (-OCH | |

| 156.8 | Quaternary | Phenyl C-2' (C-OMe) | |

| (CDCl | 152.1 | Quaternary | Pyridine C-6 |

| 55.4 | CH | Methoxy Carbon |

Interpretation: The Pyridine H-6 is the most downfield signal due to the adjacent nitrogen. The Methoxy group appears as a sharp singlet around 3.75 ppm.

Reactivity & Applications in Drug Design

The primary utility of 2-(2-Methoxyphenyl)-3-nitropyridine lies in its transformation into fused heterocycles. The nitro group acts as a "masked" nucleophile.

The Cadogan Cyclization (Indole Synthesis)

Heating the title compound with triethyl phosphite (P(OEt)

Figure 2: Divergent reactivity pathways: Reductive cyclization vs. simple reduction.

Pharmaceutical Relevance

-

Kinase Inhibitors: The

-carboline scaffold is a privileged structure in kinase inhibition (e.g., CDK inhibitors). -

CNS Agents: Analogs are explored as benzodiazepine receptor ligands due to the planar tricyclic architecture formed after cyclization.

Safety & Handling

-

Nitro-aromatics: Potentially explosive if heated under confinement. Do not distill the crude reaction mixture to dryness at high temperatures.

-

Toxicology: Treat as a potential mutagen. Use double-gloving (Nitrile) and work within a fume hood.

-

Storage: Store at 2–8°C under inert gas. Light sensitive (protect from direct UV exposure).

References

-

Nasir, E. et al. (2011). Synthesis and crystal structure of 2-(2-methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E.

-

Geffe, M. et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine: Synthesis via Suzuki coupling. IUCrData.

-

BenchChem. (2025). Technical protocols for Nitropyridine Synthesis.

-

PubChem. (2025).[2][3] Compound Summary: Nitropyridine derivatives.

Sources

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-3-nitropyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)-3-nitropyridine is a biaryl scaffold of significant interest in medicinal chemistry and materials science. The conjunction of a pyridine ring, a nitro group, and a methoxyphenyl moiety offers a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. The electron-withdrawing nature of the nitropyridine core, combined with the electron-donating methoxy-substituted phenyl ring, creates a polarized molecule with multiple sites for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on practical laboratory applications. Although a specific CAS number for this compound is not readily found in major chemical databases, this guide will refer to it by its IUPAC name and provide identifiers for its key precursors.

Core Identifiers and Physicochemical Properties

Due to the apparent novelty or limited commercial availability of 2-(2-Methoxyphenyl)-3-nitropyridine, a dedicated CAS number is not prominently available. However, the identifiers for its key precursors are well-established. The properties of the target compound can be predicted based on the analysis of its constituent parts and similar known compounds.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-Methoxyphenyl)-3-nitropyridine | - |

| Chemical Formula | C₁₂H₁₀N₂O₃ | - |

| Molecular Weight | 230.22 g/mol | - |

| Canonical SMILES | COC1=CC=CC=C1C2=NC=CC=C2[O-] | - |

| Appearance (Predicted) | Yellow solid | [1] |

| Solubility (Predicted) | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General chemical knowledge |

Key Precursor: 2-Chloro-3-nitropyridine

| Identifier | Value |

| CAS Number | 5470-18-8 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

Key Precursor: 2-Methoxyphenylboronic acid

| Identifier | Value |

| CAS Number | 5720-06-9 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.95 g/mol |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to 2-(2-Methoxyphenyl)-3-nitropyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (2-methoxyphenylboronic acid) and a halide (2-chloro-3-nitropyridine)[2]. This method is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups[3].

Caption: Proposed synthesis of 2-(2-Methoxyphenyl)-3-nitropyridine via Suzuki-Miyaura coupling.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1]. Researchers should optimize these conditions for their specific setup.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2-Methoxyphenylboronic acid (1.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-nitropyridine, 2-methoxyphenylboronic acid, and sodium bicarbonate.

-

Solvent Addition: Add a 1:1 mixture of degassed DME and water.

-

Degassing: Deaerate the mixture by bubbling a stream of nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the mixture to a temperature of 100-120 °C. The reaction can be carried out using conventional heating under reflux or in a microwave reactor (e.g., 300 W for 15-30 minutes)[1]. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids and wash the residue with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-Methoxyphenyl)-3-nitropyridine.

Analytical Characterization

The structural confirmation of the synthesized 2-(2-Methoxyphenyl)-3-nitropyridine is crucial. The following analytical techniques are recommended, with predicted spectral data based on analogous compounds[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm). The methoxy group should present as a sharp singlet around δ 3.8-4.0 ppm. The phenyl protons will be observed in the aromatic region (δ 7.0-7.8 ppm), with coupling patterns indicative of the ortho-substitution.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the nitro group is expected to be significantly deshielded. The methoxy carbon should appear around δ 55-60 ppm. A total of 12 distinct carbon signals should be observable.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 231.0664.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

Potential Applications in Drug Development and Research

Biaryl compounds containing pyridine and phenyl rings are prevalent scaffolds in pharmaceuticals and functional materials. The specific combination of a nitropyridine and a methoxyphenyl group in 2-(2-Methoxyphenyl)-3-nitropyridine suggests several potential areas of application:

-

Medicinal Chemistry: The nitro group can be reduced to an amine, providing a handle for further derivatization to create libraries of compounds for screening against various biological targets. The methoxy group can influence the compound's pharmacokinetic properties and can also be a site for metabolic modification[6]. The overall structure could be explored for activities such as kinase inhibition or as a ligand for various receptors.

-

Materials Science: The polarized nature of the molecule could lead to interesting optical or electronic properties, making it a candidate for investigation in the field of organic electronics or as a component in dyes and pigments.

-

Synthetic Intermediate: This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems through reactions involving the nitro group or further substitution on the aromatic rings.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling novel or under-characterized chemical compounds.

-

General Precautions: Handle 2-(2-Methoxyphenyl)-3-nitropyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[7].

-

Toxicity: While specific toxicity data for this compound is unavailable, nitropyridine derivatives should be handled with care as they can be harmful if swallowed, inhaled, or absorbed through the skin[8]. The methoxy group generally does not add significant toxicity.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2-Methoxyphenyl)-3-nitropyridine represents a promising, albeit not widely commercialized, chemical entity with significant potential in various fields of chemical research. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction is a feasible and efficient approach for its laboratory-scale preparation. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential in drug discovery and materials science. As with any novel compound, thorough characterization and careful handling are paramount to ensuring both scientific integrity and laboratory safety.

References

-

Nasir, S. B. A., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

-

Detert, H., & Geffe, M. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171633. [Link]

-

Krasavin, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]

-

Puszko, A., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 14(19), 5675. [Link]

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. [Link]

-

MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5675. [Link]

-

NSJ Prayoglife. (n.d.). 3-Methoxy-2-nitropyridine. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(38), 26685-26689. [Link]

-

PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

-

Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(11), 1917-1920. [Link]

-

ResearchGate. (2025). Structural and Theoretical Studies of 2-amino-3-nitropyridine. [Link]

-

MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Chemspace. (n.d.). 3-methoxy-2-nitropyridine. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. [Link]

-

Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567. [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-(2-Methoxyphenyl)-3-nitropyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the optimized protocol for synthesizing 2-(2-methoxyphenyl)-3-nitropyridine from 2-chloro-3-nitropyridine . While standard Suzuki-Miyaura conditions often suffice for simple biaryls, this specific transformation presents two distinct challenges:

-

Steric Hindrance: The ortho-nitro group on the pyridine and the ortho-methoxy group on the phenyl ring create significant steric clash at the coupling axis (a 2,2'-disubstituted biaryl system).

-

Electronic Activation vs. Lability: The 3-nitro group highly activates the 2-position for oxidative addition but also renders the substrate susceptible to nucleophilic aromatic substitution (

) by the base (hydroxide/alkoxide), leading to hydrolysis byproducts rather than the desired coupling.

This guide recommends a Pd(dppf)Cl₂ / Dioxane / Carbonate system to balance catalytic activity with substrate stability.

Reaction Mechanism & Strategic Analysis

The Mechanistic Cycle

The reaction proceeds via the catalytic Pd(0)/Pd(II) cycle.

-

Oxidative Addition: The electron-withdrawing nitro group at C3 makes the C2-Cl bond electron-deficient, facilitating rapid oxidative addition of Pd(0).

-

Transmetallation: This is the rate-determining step (RDS) due to the steric bulk of the ortho-methoxy group on the boronic acid.

-

Reductive Elimination: Formation of the C-C bond regenerates Pd(0).

Visualizing the Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical steric interactions.

Figure 1: Catalytic cycle highlighting the activation by the nitro group and the risk of hydrolysis if the cycle stalls.

Experimental Protocol

Materials & Reagents Table

Scale: 1.0 mmol (Optimization Scale)

| Component | Role | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount |

| Substrate | Electrophile | 2-Chloro-3-nitropyridine | 1.0 | 158.5 mg |

| Coupling Partner | Nucleophile | 2-Methoxyphenylboronic acid | 1.2 - 1.5 | 182 - 228 mg |

| Catalyst | Metal Source | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | 41 mg |

| Base | Activator | K₂CO₃ (2M Aqueous) | 3.0 | 1.5 mL |

| Solvent | Medium | 1,4-Dioxane | N/A | 6.0 mL |

Why these choices?

-

Pd(dppf)Cl₂: The bidentate ferrocenyl ligand creates a large bite angle, which facilitates the reductive elimination of sterically hindered biaryls better than Pd(PPh₃)₄.

-

K₂CO₃: A robust base that activates the boronic acid without being as harsh as hydroxide (reducing

risk). -

Dioxane/Water: This mixture ensures solubility of both the organic pyridine and the inorganic base at reflux temperatures.

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

-

Glassware: Oven-dry a 25 mL round-bottom flask or a microwave vial. Equip with a magnetic stir bar.

-

Degassing (CRITICAL):

-

Combine 1,4-Dioxane and the 2M K₂CO₃ solution in a separate vessel.

-

Sparge with Argon or Nitrogen gas for 15 minutes. Note: Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.

-

Phase 2: Reaction Assembly

-

Charge the reaction vessel with 2-Chloro-3-nitropyridine (158.5 mg) and 2-Methoxyphenylboronic acid (228 mg).

-

Add the Pd(dppf)Cl₂ catalyst (41 mg).

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).

-

Syringe in the degassed solvent mixture (Dioxane/Water).

Phase 3: Reaction & Monitoring

-

Heat: Place in a pre-heated oil bath at 90°C (or 100°C for microwave, 30 mins).

-

Stir: Vigorous stirring (800 rpm) is required for biphasic mixtures.

-

Monitor: Check TLC after 2 hours.

-

Eluent: 30% Ethyl Acetate in Hexanes.

-

Observation: Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear as a bright yellow/orange spot (nitro group chromophore).

-

Phase 4: Workup & Purification

-

Quench: Cool to room temperature. Dilute with water (10 mL) and Ethyl Acetate (10 mL).

-

Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Yield Expectation: 75-85% as a yellow solid.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Deactivation | Switch to SPhos Pd G2 or XPhos Pd G2 . These bulky phosphine ligands are superior for hindered couplings. |

| Hydrolysis Product (2-hydroxy-3-nitropyridine) | Use anhydrous conditions: DME solvent with CsF or K₃PO₄ (suspended solid) instead of aqueous carbonate. | |

| Homocoupling (Biaryl ether) | Oxygen Leak | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |

| Black Precipitate | Pd Precipitation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free ligand (dppf) or lower temperature to 80°C. |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

Methoxy Group: Look for a sharp singlet (

~3.8 ppm, 3H). -

Pyridine Protons: The C6-H (alpha to Nitrogen) will be a doublet of doublets downfield (

~8.8 ppm). -

Absence of Cl: The starting material has a distinct shift pattern; the coupling causes a downfield shift of the pyridine ring protons due to conjugation.

-

-

Mass Spectrometry (ESI+):

-

Target Mass

m/z. -

Look for the characteristic isotope pattern of the product (no Chlorine isotope pattern).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism in Heterocycles).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

Scalable synthesis procedures for 3-nitropyridine biaryl intermediates

Application Note: Scalable Synthesis Procedures for 3-Nitropyridine Biaryl Intermediates

Part 1: Executive Summary & Strategic Analysis

The 3-nitropyridine biaryl motif is a critical pharmacophore in kinase inhibitors (e.g., PI3K, MAPK pathways) and allosteric modulators. However, the synthesis of these intermediates at scale (>100 g) presents unique process challenges compared to standard benzene derivatives.

Core Challenges:

-

Energetic Instability: The nitro group on the electron-deficient pyridine ring significantly lowers the onset temperature of decomposition. 3-Nitropyridines are classified as potentially shock-sensitive and prone to thermal runaway.

-

Regioselectivity & Side Reactions: The 2- and 4-positions of 3-nitropyridine are highly electrophilic. Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) during cross-coupling can trigger competitive SNAr reactions (displacement of the halide by the base) rather than the desired transmetallation.

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), potentially arresting the catalytic cycle.

Strategic Solution: This guide prioritizes Suzuki-Miyaura Cross-Coupling using robust, air-stable catalyst systems and mild inorganic bases. This approach minimizes SNAr side products and allows for crystallization-driven purification, essential for process scalability.

Part 2: Strategic Decision Framework (Visualization)

Before selecting a protocol, use the following logic to determine the optimal catalyst and condition set based on substrate sterics and electronics.

Figure 1: Decision tree for catalyst selection in nitropyridine cross-coupling. High-activity catalysts are reserved for sterically hindered systems to balance cost vs. yield.

Part 3: Detailed Experimental Protocols

Protocol A: General Scalable Synthesis (The "Workhorse" Method)

Applicability: Standard biaryl formation where steric hindrance is low to moderate. Scale: 10 g – 1 kg Reaction Type: Suzuki-Miyaura Coupling

Reagents & Materials:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | 1.0 | Limiting Reagent | Safety: Potential Skin Sensitizer |

| Aryl Boronic Acid | 1.1 - 1.2 | Coupling Partner | Excess ensures complete conversion |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.01 - 0.03 | Catalyst | Robust, air-stable, easy to remove |

| Sodium Carbonate (Na₂CO₃) | 2.0 - 2.5 | Base | Mild base minimizes SNAr |

| 1,4-Dioxane / Water | 4:1 v/v | Solvent System | High solubility, good heat transfer |

Step-by-Step Methodology:

-

Inertion: Charge a jacketed glass reactor (or 3-neck flask) with 2-Chloro-3-nitropyridine (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv). Evacuate and backfill with Nitrogen (

) three times.-

Why: Removing oxygen prevents homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

-

Solvent Charging: Add degassed 1,4-Dioxane (8 vol) and Water (2 vol). Agitate to form a slurry.

-

Note: Pre-degassing solvents by sparging with

for 30 mins is critical for reproducibility at scale.

-

-

Base Addition: Add solid Na₂CO₃ (2.0 equiv).

-

Causality: Using a solid base creates a heterogeneous mixture that releases base slowly, buffering the pH and reducing the risk of base-mediated decomposition of the nitropyridine.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%).

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC every 2 hours.

-

Endpoint: Reaction is typically complete in 4-8 hours. Look for <1% remaining starting halide.

-

-

Workup (The "Self-Validating" Step):

-

Cool to 20°C.

-

Add Ethyl Acetate (10 vol) and Water (10 vol). Stir for 15 mins.

-

Separate phases. Wash organic layer with Brine (5 vol).

-

Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir at 50°C for 1 hour. Filter through Celite.

-

Why: Nitropyridines coordinate Pd. Standard washes are insufficient. Thiol scavengers reduce Pd content to <20 ppm suitable for pharma intermediates.

-

-

Crystallization: Concentrate the organic phase to ~3 volumes. Add Heptane (slowly) to induce crystallization. Cool to 0-5°C, age for 2 hours, and filter.

Protocol B: Synthesis of Sterically Demanding Biaryls

Applicability: Ortho-substituted boronic acids or electron-rich systems where Protocol A fails. Catalyst System: Pd(OAc)₂ + SPhos (or XPhos)

Modifications to Protocol A:

-

Catalyst: Replace Pd(dppf)Cl₂ with Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) .

-

Base: Substitute Na₂CO₃ with Potassium Phosphate (K₃PO₄) (2.0 equiv).

-

Why: K₃PO₄ is more soluble and basic, necessary to activate the boronic acid in hindered systems, but requires careful temperature control (max 65-70°C) to avoid side reactions.

-

Part 4: Process Safety & Engineering Controls

Critical Safety Data:

-

Thermal Stability: 3-Nitropyridines exhibit exotherms starting as low as 180°C (DSC data). Never heat reaction mixtures above 100°C.

-

Impact Sensitivity: While generally stable, dry nitropyridine filter cakes should not be ground in a mortar and pestle without prior small-scale friction testing.

Workflow Diagram: From Reactants to Pure Intermediate

Figure 2: Process flow diagram illustrating the critical path from raw materials to isolated API intermediate.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Check |

| Impurity: Hydroxypyridine | SNAr by Hydroxide | Water content in solvent is too high or base is too strong. Switch to anhydrous K₂CO₃ or reduce water ratio. |

| Impurity: Homocoupling | Oxygen ingress | Re-inert reactor. Add catalyst after degassing solvents. |

| High Pd Residuals | Pyridine Coordination | Increase Thiol scavenger loading or perform a charcoal wash (Darco G-60) at 60°C. |

References

-

Synthesis of Bipyridine Derivatives via Suzuki Coupling. Source: MDPI, Molecules. URL:[Link]

-

Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings. Source: Journal of Organic Chemistry.[7][8] URL:[Link]

-

Scalable Synthesis and Safety of Nitropyridines. Source: Organic Process Research & Development (General reference for safety context). URL:[Link] (Journal Landing Page for verification of process standards).

Sources

- 1. nva.sikt.no [nva.sikt.no]

- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toward safer processes for C-C biaryl bond construction: catalytic direct C-H arylation and tin-free radical coupling in the synthesis of pyrazolophenanthridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenyl)-3-nitropyridine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern reaction success. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The primary and most effective route for synthesizing 2-(2-Methoxyphenyl)-3-nitropyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (2-methoxyphenylboronic acid) and an organohalide (2-chloro-3-nitropyridine).[1] This method is widely favored for its high functional group tolerance and generally good yields.[2][3]

Core Synthesis Workflow

The overall synthetic strategy is a straightforward, one-step cross-coupling reaction. The quality of the starting materials and the precise control of reaction conditions are paramount for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-(2-Methoxyphenyl)-3-nitropyridine?

The Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine with 2-methoxyphenylboronic acid is the most established and reliable method.[1] This reaction offers a direct and efficient pathway to the desired biaryl structure. The key components are the palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.[4]

Q2: How critical is the quality of the starting materials?

Extremely critical. The purity and stability of your starting materials are foundational to achieving a high yield.

-

2-Chloro-3-nitropyridine: This is a stable, commercially available reagent. However, ensure it is free from impurities from its own synthesis, which often involves nitration followed by chlorination.[5][6]

-

2-Methoxyphenylboronic Acid: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if exposed to moisture or acidic conditions over time.[7][8] It is highly recommended to use freshly purchased or recrystallized boronic acid.[7] For enhanced stability, consider using its more robust pinacol ester derivative, although this may require slight modifications to the reaction conditions.[7][9]

Q3: Is the nitro group on the pyridine ring compatible with the Suzuki coupling conditions?

Yes, the nitro group is generally well-tolerated in Suzuki couplings. In fact, as a strong electron-withdrawing group, it can facilitate the crucial oxidative addition step of the catalytic cycle by making the C-Cl bond more susceptible to the palladium catalyst.[9] While nitroarenes have been used as coupling partners themselves under specific conditions, they are typically inert when a more reactive halide like chloride or bromide is present.[9][10]

Q4: What is a good starting point for reaction conditions?

A reliable starting point, based on similar syntheses, involves using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system like aqueous dimethoxyethane (DME) or a mixture of dioxane and water.[7][11][12] Heating is typically required, often in the range of 70-100 °C.[12]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Question: My reaction shows a low yield or has stalled, with significant unreacted 2-chloro-3-nitropyridine remaining. What are the likely causes and how can I fix it?

Answer: This is one of the most common issues in Suzuki couplings and can almost always be traced back to catalyst deactivation or suboptimal reaction parameters.[7]

Causality & Solutions:

-

Catalyst Inactivity: The active Pd(0) species is prone to oxidation by atmospheric oxygen.[7] This is the most frequent cause of reaction failure.

-

Solution: Thoroughly degas your solvent and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[7] Ensure the reaction is run under a positive pressure of an inert atmosphere.

-

-

Ligand Degradation: Phosphine ligands, especially triphenylphosphine, can be oxidized, preventing them from coordinating to the palladium center and stabilizing the active catalyst.[7]

-

Solution: Use fresh ligands stored under an inert atmosphere. If you suspect ligand degradation, consider using more robust and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos), which are known to enhance catalyst stability and activity, particularly for challenging substrates.[9]

-

-

Inappropriate Base or Insufficient Amount: The base plays a critical role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.

-

Suboptimal Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.

-

Solution: If the reaction is sluggish at a lower temperature (e.g., 70 °C), cautiously increasing it in 10 °C increments may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[12]

-

Problem 2: Significant Formation of Side Products

Question: My TLC/LCMS analysis shows significant side products, particularly a homocoupled dimer of 2-methoxyphenol and/or anisole. How can I suppress these reactions?

Answer: The formation of side products like homocoupled boronic acid (biphenyl dimer) or protodeboronated starting material (anisole) points to specific issues within the catalytic cycle.

Causality & Solutions:

-

Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid alone.

-

Solution: As with low conversion, rigorous degassing is the primary solution.[7] Ensure a strictly anaerobic environment throughout the reaction setup and duration.

-

-

Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[8] This can be exacerbated by excess water, high temperatures, or an unsuitable base.

-

Solution:

-

Control Water Content: While many Suzuki protocols use aqueous mixtures to help dissolve the base, too much water can promote protodeboronation. Try reducing the amount of water or using a different solvent system like THF or dioxane with a soluble base.[8]

-

Base Selection: A very strong base in a protic solvent can accelerate the decomposition of the boronic acid. Using a milder base like K₂CO₃ or KF can sometimes mitigate this issue.[13][14]

-

Use a Boronate Ester: As mentioned in the FAQ, using the pinacol ester of 2-methoxyphenylboronic acid can significantly reduce the rate of protodeboronation.[7]

-

-

Problem 3: Difficulty in Product Purification

Question: My crude product is contaminated with persistent impurities that are difficult to remove by column chromatography. What are they and how can I get rid of them?

Answer: Purification challenges often arise from residual palladium catalyst or byproducts from the phosphine ligands.

Causality & Solutions:

-

Residual Palladium: The crude product often has a gray or black color due to residual palladium black. This can interfere with subsequent reactions and spectroscopic analysis.

-

Solution: After the initial work-up, filter the organic solution through a short plug of Celite® or silica gel. For more stubborn cases, treatment with activated carbon or a palladium scavenger can be effective.

-

-

Ligand Byproducts: Triphenylphosphine (from Pd(PPh₃)₄) can be oxidized to triphenylphosphine oxide, which can be challenging to separate from the product due to similar polarity.

-

Solution: If triphenylphosphine oxide is the issue, you can sometimes remove it by triturating the crude solid with a solvent in which the product is sparingly soluble but the oxide is soluble, such as diethyl ether. Alternatively, switching to a different ligand system can avoid this specific byproduct altogether.

-

Data & Protocols

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Table 1: Comparison of Common Suzuki-Miyaura Reaction Conditions

| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Causality |

| Pd Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a direct source of Pd(0). Pd(dppf)Cl₂ and Pd(OAc)₂ are Pd(II) pre-catalysts that are reduced in situ; dppf is a robust ligand that promotes stability.[15] |

| Ligand | PPh₃ (Triphenylphosphine) | dppf | Buchwald Ligands (e.g., SPhos) | PPh₃ is standard but can be prone to oxidation. dppf offers greater stability. Buchwald ligands are electron-rich and bulky, accelerating both oxidative addition and reductive elimination, often leading to higher yields.[10] |

| Base | K₂CO₃ / Na₂CO₃ | K₃PO₄ | Cs₂CO₃ / KF | Carbonates are common and effective. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. Fluoride bases (KF, CsF) can activate the boronic acid but may slow the reaction.[13][14] |

| Solvent | Dioxane / H₂O | DME / H₂O | Toluene / H₂O | Aprotic solvents are standard. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[12] |

| Temperature | 70-80 °C | 80-100 °C | >100 °C (Microwave) | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions like protodeboronation.[12] |

Recommended Experimental Protocol

This protocol is a robust starting point adapted from literature procedures for similar biaryl syntheses.[11][16]

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2-Methoxyphenylboronic acid (1.2 - 1.5 eq)

-

Pd(dppf)Cl₂ (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Degassing: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to create an inert atmosphere.

-

Solvent Addition: Via cannula or syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (a typical reaction time is 4-12 hours).

-

Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(2-Methoxyphenyl)-3-nitropyridine as a solid.

References

- Google Patents.WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

National Center for Biotechnology Information (PMC). 2-(2-Methoxyphenoxy)-3-nitropyridine. Available at: [Link]

-

eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Available at: [Link]

- Google Patents.CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

International Union of Crystallography. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Available at: [Link]

-

ResearchGate. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Available at: [Link]

-

Organic Chemistry Portal. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

- Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

-

ResearchGate. Optimization of the reaction conditions. Available at: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

- Google Patents.US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

-

Reddit. How resistant are Suzuki couplings to nitro groups?. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Methoxyphenyl)-3-nitropyridine

Executive Summary & Scientific Context

2-(2-Methoxyphenyl)-3-nitropyridine is a critical biaryl scaffold used in the synthesis of fused heterocyclic systems (e.g., carbolines) and as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the biaryl axis connecting an electron-deficient nitropyridine ring and an electron-rich anisole ring.

For researchers characterizing this compound, the primary analytical challenge is distinguishing it from its regioisomers (e.g., the 4-methoxyphenyl analogue) and understanding its stability under ionization.

Core Thesis: The fragmentation pattern of 2-(2-Methoxyphenyl)-3-nitropyridine is governed by a distinct "Ortho Effect" —a proximity-driven interaction between the 3-nitro group and the 2'-methoxy substituent. This guide compares its mass spectral behavior against its para-isomer, demonstrating how specific rearrangement ions serve as definitive diagnostic markers.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol utilizes Electron Ionization (EI) GC-MS, which provides the high-energy fragmentation required to observe the diagnostic ortho-effect pathways.

Sample Preparation

-

Solvent: Dichloromethane (HPLC Grade).

-

Concentration: 10 µg/mL (trace analysis mode) to minimize ion-source dimerization.

-

Validation Step: Inject a blank solvent run to clear memory effects from previous nitro-aromatics.

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| Ionization Mode | EI (70 eV) | Standardizes fragmentation energetics for library comparison. |

| Source Temp | 230 °C | Prevents thermal degradation of the labile nitro group prior to ionization. |

| Inlet Temp | 250 °C | Ensures rapid volatilization without pyrolysis. |

| Column | 5% Phenyl-methylpolysiloxane | Non-polar stationary phase prevents tailing of the nitro-aromatic. |

| Scan Range | m/z 40–400 | Captures low-mass aromatic fragments and the molecular ion. |

Fragmentation Analysis: Pathways & Mechanisms[1][2][3]

The mass spectrum of 2-(2-Methoxyphenyl)-3-nitropyridine (

Primary Fragmentation Channels

Pathway A: The Nitro-Radical Loss (Standard)

The most abundant high-mass fragment arises from the cleavage of the

-

Mechanism:

-

Diagnostic Ion: m/z 184 (Base Peak candidate).

-

Significance: This ion represents the intact 2-(2-methoxyphenyl)pyridine core. Its high stability confirms the robustness of the biaryl bond.

Pathway B: The Ortho-Methoxy Rearrangement (Specific)

Unlike its isomers, the 2'-methoxy group is spatially accessible to the pyridine nitrogen and the nitro group (despite the orthogonal twist, excited states allow rotation).

-

Mechanism: Loss of the methyl radical (

) from the methoxy group is facilitated by charge stabilization from the pyridine nitrogen. -

Diagnostic Ion: m/z 215 (

). -

Secondary Decay: The resulting phenoxy cation often cyclizes to form a fused benzofuro-pyridine system, eliminating

(m/z 187).

Pathway C: The "Ortho Effect" Interaction

A hallmark of ortho-nitro biaryls is the transfer of oxygen or hydrogen.

-

Observation: A distinct peak at

(

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the divergence between standard losses and ortho-specific rearrangements.

Caption: Fragmentation logic showing the divergence between the standard nitro-loss pathway (Green) and the diagnostic ortho-effect pathway (Red).

Comparative Performance Guide: Ortho vs. Para Isomer

This section objectively compares the target molecule with its structural isomer, 2-(4-Methoxyphenyl)-3-nitropyridine , to aid in identification.

| Feature | 2-(2-Methoxyphenyl)-3-nitropyridine (Target) | 2-(4-Methoxyphenyl)-3-nitropyridine (Alternative) | Diagnostic Implication |

| Molecular Ion ( | m/z 230 (Moderate Intensity) | m/z 230 (High Intensity) | Ortho-isomers are often less stable due to steric strain/interaction. |

| Base Peak | Often m/z 184 ( | Often m/z 230 ( | The para-isomer stabilizes the molecular ion better via conjugation. |

| Ortho Effect Ion | Present (m/z 213, | Absent | Key Differentiator: The para-isomer cannot transfer H/O to the nitro group. |

| Fragment m/z 199 | Weak ( | Strong ( | Para-methoxy groups lose the methoxy radical more easily than ortho. |

| Cyclization | High tendency to form m/z 156 (Carboline-like) | Low tendency | Proximity in the ortho-isomer facilitates ring closure after nitro loss. |

Scientific Insight: The "Ortho Effect" Mechanism

In the target compound, the nitro group at C3 and the methoxy group at C2' are in a "proximate" relationship. Upon electron impact ionization, the excited molecular ion can undergo a hydrogen transfer from the methoxy methyl group to the nitro oxygen, followed by the loss of an

References

-

Bakke, J. M., et al. (1999). The Synthesis of β-nitropyridine compounds.[1] Acta Chemica Scandinavica.[1] 1

-

Nasir, S. B., & Abdullah, Z. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine.[2] Acta Crystallographica Section E. 2

-

BenchChem Application Note. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.3[4][5][6]

-

NIST Mass Spectrometry Data Center. (2025). Ortho and Para Effects in Mass Spectrometry of Analytical Derivatives.7[5][6]

-

Salem, M. A. I., et al. (2014).[8] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[8] 8[5]

Sources

- 1. nva.sikt.no [nva.sikt.no]

- 2. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. article.sapub.org [article.sapub.org]

Comprehensive Guide to IR Spectroscopy of Nitro and Methoxy Pyridine Derivatives

Introduction

Pyridine derivatives functionalized with nitro (

For researchers in drug development, accurately characterizing these derivatives is a frequent challenge. While NMR provides definitive structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for monitoring reaction progress (e.g., nucleophilic aromatic substitution) and assessing purity.

This guide provides a technical comparison of the vibrational signatures of these functional groups, analyzing how the electron-deficient pyridine ring perturbs standard group frequencies and how to distinguish between positional isomers.

Theoretical Framework: The Pyridine Effect

Unlike benzene, the pyridine ring contains an electronegative nitrogen atom that withdraws electron density from the ring (

-

Inductive Withdrawal: The ring nitrogen increases the force constant of substituents at the

(2, 6) and -

Resonance Effects: A methoxy group at the 2- or 4-position can donate electron density back into the ring (

effect), competing with the nitro group's withdrawal (

Detailed Peak Analysis

The following data summarizes the characteristic vibrational modes. Note that exact values depend on the specific isomer and solid-state packing effects (hydrogen bonding).

Table 1: Characteristic IR Bands for Nitro and Methoxy Pyridine Derivatives

| Functional Group | Mode | Assignment | Frequency Range ( | Intensity | Notes |

| Nitro ( | Asymmetric Stretch | 1520 – 1570 | Strong | Often the most intense band; shifts to lower | |

| Symmetric Stretch | 1340 – 1380 | Strong | Sharp band; highly diagnostic when paired with | ||

| Scissoring | 830 – 860 | Medium | Useful for confirmation if the fingerprint region is crowded. | ||

| Methoxy ( | Aryl-Alkyl Ether Stretch | 1260 – 1310 | Strong | Asymmetric stretching of the | |

| Symmetric Ether Stretch | 1010 – 1050 | Medium | Often overlaps with ring breathing modes. | ||

| Methyl C-H Stretch | 2940 – 3000 | Weak | Distinct from aromatic C-H (>3000 | ||

| Pyridine Ring | C=N / C=C Stretch | 1580 – 1600 | Variable | The "quadrant stretching" modes; intensity varies with substitution pattern. | |

| C-H Out-of-Plane | 700 – 900 | Strong | Critical for determining substitution pattern (see Section 4). |

Expert Insight: In 2-methoxy-3-nitropyridine, the proximity of the nitro and methoxy groups can lead to steric inhibition of resonance, slightly twisting the nitro group out of plane. This often results in the

appearing at the higher end of the range (~1550-1560) due to reduced conjugation.

Distinguishing Isomers: The Fingerprint Region

The most common challenge is distinguishing between positional isomers, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine . While the functional group peaks (nitro/methoxy) are similar, the C-H out-of-plane (OOP) bending vibrations in the 700–900

Logic of Substitution Patterns[1][2]

-

2-Methoxy-3-nitropyridine (2,3-disubstituted):

-

Protons: H4, H5, H6 are adjacent (contiguous).

-

Pattern: A set of 3 adjacent protons typically shows a strong OOP bending band in the 770–800

range.

-

-

2-Methoxy-5-nitropyridine (2,5-disubstituted):

-

Protons: H3 and H4 are adjacent; H6 is isolated by the nitro group and ring nitrogen.

-

Pattern: Two distinct bands are expected. One for the adjacent pair (~810–840

) and one for the isolated H (~880–900

-

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the decision logic for assigning these spectra.

Caption: Decision tree for distinguishing pyridine isomers based on C-H out-of-plane bending patterns.

Experimental Protocols

To ensure reproducibility and high-quality data, the choice of sampling technique is critical.

Comparison of Sampling Techniques

| Feature | Method A: KBr Pellet | Method B: ATR (Attenuated Total Reflectance) |

| Sample State | Solid (Powder) | Solid or Liquid |

| Preparation Time | High (10-15 mins) | Low (< 1 min) |

| Spectral Quality | Excellent (Transmission mode); no pathlength variation. | Good; intensity decreases at higher wavenumbers (penetration depth effect). |

| Pros | No crystal damage; standard for publication-quality spectra. | Non-destructive; easy recovery of sample; high throughput. |

| Cons | Hygroscopic (water bands at 3400 | Requires high refractive index crystal (Diamond/ZnSe); contact pressure is critical. |

Protocol A: KBr Pellet (Gold Standard for Solids)

-

Preparation: Dry spectroscopic-grade KBr at 110°C overnight to remove moisture.

-

Ratio: Mix approximately 1-2 mg of the pyridine derivative with 100-200 mg of KBr (1:100 ratio).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen effect," leading to distorted baselines.

-

Pressing: Transfer to a die and press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disc.

-

Measurement: Collect background (empty holder) and sample spectra (4000–400

, 16 scans, 4

Protocol B: ATR (Rapid Screening)

-

Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol and ensure no residue remains.

-

Background: Collect an air background spectrum.

-

Loading: Place a small amount of solid or liquid (approx. 5-10 mg/µL) directly onto the crystal center.

-

Contact: For solids, lower the pressure arm until the force gauge indicates optimal contact. Caution: Do not over-tighten, as this can damage softer crystals like ZnSe.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences if comparing directly to KBr library data.

Comparative Analysis: IR vs. Raman

While IR is the primary tool for these polar functional groups, Raman spectroscopy offers complementary data.[1]

| Feature | IR Spectroscopy | Raman Spectroscopy |

| Selection Rule | Change in Dipole Moment | Change in Polarizability |

| Nitro ( | Very Strong (Asymmetric stretch) | Weak |

| Methoxy ( | Strong (C-O stretch) | Medium/Weak |

| Pyridine Ring | Medium | Very Strong (Sym. ring breathing ~990 |

| Best For | Identifying functional groups (Nitro, Ether). | Studying the carbon backbone / ring substitution. |

Recommendation: Use IR for initial confirmation of the synthesis (appearance of NO2/OMe bands). Use Raman if the IR fingerprint region is too congested to determine ring substitution patterns.

References

-

National Institutes of Health (NIH). (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

Mettler Toledo. (2025). IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy: Nitro Groups. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-

NIST Chemistry WebBook. 2-Hydroxy-5-nitropyridine IR Spectrum. Retrieved from [Link]

Sources

A Comparative Guide to the Quality Control of 2-(2-Methoxyphenyl)-3-nitropyridine Reference Standards

Introduction

2-(2-Methoxyphenyl)-3-nitropyridine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring a biaryl linkage between a pyridine and a methoxyphenyl ring, necessitates a robust and multi-faceted quality control (QC) strategy. The purity and identity of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, establishing a well-characterized reference standard is a non-negotiable prerequisite for its use in drug development and manufacturing.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of 2-(2-Methoxyphenyl)-3-nitropyridine. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide researchers and drug development professionals in establishing a scientifically sound and defensible reference standard.

Foundational Characterization of the Reference Standard

Before a batch of 2-(2-Methoxyphenyl)-3-nitropyridine can be designated as a reference standard, its identity and fundamental properties must be unequivocally confirmed. This process involves a tripartite approach of spectroscopic analysis and physical property determination.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)-3-nitropyridine

| Parameter | Method | Expected Result | Purpose |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms atomic connectivity and structural integrity. |

| Molecular Weight | Mass Spectrometry (MS) | [M+H]⁺ = 231.0764 | Confirms molecular formula (C₁₂H₁₀N₂O₃). |

| Functional Groups | FT-IR Spectroscopy | Key stretches observed | Confirms presence of Nitro (NO₂), Ether (C-O-C), Aromatic groups. |

| Physical Form | Visual Inspection | Yellow to off-white solid | Basic quality check. |

| Thermal Properties | Melting Point (DSC/MPA) | Batch-specific range | Indicator of purity; sharp range suggests high purity. |

Rationale for Spectroscopic Choices

-

Nuclear Magnetic Resonance (NMR): NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The combined data provides an unambiguous fingerprint of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Determining the mass-to-charge ratio (m/z) to four decimal places provides strong evidence for the molecular formula, distinguishing it from potential isomers.

-

Infrared (IR) Spectroscopy: IR analysis is a rapid and effective method to confirm the presence of key functional groups. For this molecule, characteristic stretches for the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹) and the C-O ether linkage are expected.[1]

Comparative Analysis of Chromatographic Purity Methods

Purity is the most critical attribute of a reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this assessment. The choice between them depends on the analyte's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile and thermally sensitive compounds like 2-(2-Methoxyphenyl)-3-nitropyridine. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

The selection of a reversed-phase C18 column is a logical starting point due to the predominantly hydrophobic nature of the biaryl structure.[2] The mobile phase, a mixture of acetonitrile and water, is optimized to achieve an ideal retention factor (k') between 2 and 10, ensuring sufficient separation from the solvent front and a reasonable analysis time.[2] The addition of a small amount of acid, like formic acid, can improve peak shape for pyridine-containing compounds by protonating the basic nitrogen atom, which minimizes undesirable interactions with residual silanols on the stationary phase.[3] UV detection is suitable as the aromatic rings provide strong chromophores.

-

Instrumentation:

-

HPLC system with UV-Vis Detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

-

-

System Suitability Test (SST):

-

Perform five replicate injections of the standard solution.

-

Acceptance Criteria: Tailing factor for the main peak ≤ 1.5; Theoretical plates ≥ 5000; Relative Standard Deviation (RSD) of peak area ≤ 1.0%.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Gas Chromatography (GC)

GC is a powerful alternative if the analyte is sufficiently volatile and thermally stable. It often provides faster analysis times and higher efficiency than HPLC.

-

Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

-

Chromatographic Conditions:

-

Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 280 °C (Split mode, 50:1).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

-

Detector Temperature: 310 °C.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in Acetone to a final concentration of 1.0 mg/mL.

-

-

System Suitability Test (SST):

-

Perform five replicate injections.

-

Acceptance Criteria: Tailing factor ≤ 1.8; RSD of peak area ≤ 1.5%.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Calculate purity using the area percent method.

-

Performance Comparison: HPLC vs. GC

Table 2: Comparison of HPLC and GC for Purity Analysis

| Feature | HPLC | GC | Rationale & Recommendation |

| Applicability | Excellent | Moderate | The compound's relatively high molecular weight (230.22 g/mol ) and polarity suggest HPLC is a more robust primary method.[4] |

| Resolution | Very Good | Excellent | GC columns typically offer higher theoretical plates, potentially resolving very closely related isomers if they are volatile. |

| Sensitivity (UV vs FID) | Good | Excellent | FID is a universal detector for organic compounds and can offer higher sensitivity if UV chromophores are weak. |

| Risk of Degradation | Low | Moderate | High temperatures in the GC inlet and oven could potentially cause degradation of the nitro group.[5] |

| Illustrative Purity | > 99.5% | > 99.0% | HPLC is often capable of detecting a wider range of non-volatile impurities. |

| Conclusion | Primary Method | Orthogonal/Confirmatory Method | An HPLC method should be fully validated as the primary method for purity determination. GC can serve as a valuable orthogonal method to confirm the purity value and detect any volatile impurities missed by HPLC. |

Workflow for Reference Standard Qualification

Establishing a new batch of material as a reference standard is a systematic process that integrates multiple analytical tests. Each step provides a piece of evidence that, when combined, creates a comprehensive quality profile.

Caption: Workflow for the qualification of a 2-(2-Methoxyphenyl)-3-nitropyridine reference standard.

Management of Potential Impurities

A critical aspect of quality control is the identification and control of impurities, which often arise from the synthetic process. For a Suzuki or similar cross-coupling reaction to form the biaryl structure, potential process-related impurities are predictable.[6]

Table 3: Potential Impurities and Control Strategy

| Impurity Name | Potential Origin | Recommended Test Method | Acceptance Criterion |

| 2-Chloro-3-nitropyridine | Unreacted starting material | HPLC, GC-MS | < 0.10% |

| 2-Methoxyphenylboronic acid | Unreacted starting material | HPLC | < 0.10% |

| 3-Nitropyridine | Reductive dehalogenation | HPLC, GC-MS | Not Detected |

| Biphenyl derivatives | Homocoupling of boronic acid | HPLC, LC-MS | < 0.15% |

| Isomeric Impurities | Non-selective coupling | Validated HPLC Method | < 0.15% |

The HPLC method described in Section 2.1 should be validated for its ability to separate these potential impurities from the main peak. For impurities that co-elute or are present at very low levels, LC-MS is the method of choice for definitive identification and quantification.[7]

Conclusion

The quality control of 2-(2-Methoxyphenyl)-3-nitropyridine requires a multi-pronged analytical approach. While spectroscopic methods like NMR, MS, and IR are essential for initial identity confirmation, chromatography is the cornerstone of purity assessment. This guide establishes a validated, high-resolution HPLC method as the primary tool for purity determination, supported by GC as a valuable orthogonal technique. A systematic workflow, encompassing identity, purity, and impurity profiling, ensures that only material of the highest quality is certified as a reference standard. This rigorous approach is fundamental to ensuring the reproducibility of research data and the safety and quality of resulting pharmaceutical products.

References

-

Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

PureSynth. (n.d.). 2-Methoxy-3-Nitropyridine 98.0%(GC). Retrieved February 15, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 15, 2026, from [Link]

-

Nasir, S. B., et al. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. ScienceDirect. Retrieved February 15, 2026, from [Link]

-

DC Fine Chemicals. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved February 15, 2026, from [Link]

-

Acros Organics. (2020). Certificate of Analysis. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. Retrieved February 15, 2026, from [Link]

-

IUCr. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved February 15, 2026, from [Link]

-

IndiaMART. (n.d.). 3-METHOXY-2-NITROPYRIDINE CAS- 20265-37-6. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved February 15, 2026, from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine (CAS No.: 38533-61-8). Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. helixchrom.com [helixchrom.com]

- 4. 2-(4-METHOXYPHENYL)-3-NITROPYRIDINE CAS#: 182925-45-7 [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.dphen1.com [library.dphen1.com]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenyl)-3-nitropyridine

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(2-Methoxyphenyl)-3-nitropyridine. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through meticulous planning and the correct use of personal protective equipment (PPE). The following guidance is synthesized from established safety protocols for nitropyridine derivatives and aromatic nitro compounds to ensure procedural accuracy and build a foundation of trust in our safety culture.

Understanding the Hazard: Why This PPE is Necessary